molecular formula C5H10ClNO2 B011070 Methyl azetidine-3-carboxylate hydrochloride CAS No. 100202-39-9

Methyl azetidine-3-carboxylate hydrochloride

Cat. No. B011070
Key on ui cas rn: 100202-39-9
M. Wt: 151.59 g/mol
InChI Key: UOCWTLBPYROHEF-UHFFFAOYSA-N
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Patent
US07790885B2

Procedure details

4N hydrochloric acid in ethyl acetate (12.7 ml) and 20% palladium hydroxide (3.57 g) were added to a solution of methyl 1-benzhydrylazetidine-3-carboxylate (3.57 g) in methanol (360 ml), followed by stirring under a pressurized hydrogen atmosphere (0.4 MPa) at room temperature for 11 hours. The catalyst was removed by filtration, and washed with methanol and water. The filtrate was concentrated to give a crude product of the target compound as a pale yellow oil, which was used in the next reaction supposing that the reaction proceeded quantitatively and 1.93 g of the product was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:15]1[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]1)(C1C=CC=CC=1)C1C=CC=CC=1>C(OCC)(=O)C.CO.[OH-].[Pd+2].[OH-]>[ClH:1].[NH:15]1[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]1 |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)C(=O)OC
Name
Quantity
12.7 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
360 mL
Type
solvent
Smiles
CO
Name
Quantity
3.57 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a pressurized hydrogen atmosphere (0.4 MPa) at room temperature for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with methanol and water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
Cl.N1CC(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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